

# Application Notes and Protocols for Efficient Genome Editing Using 80-O14B

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## Compound of Interest

Compound Name: 80-O14B  
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## Introduction

Efficient and precise genome editing is a cornerstone of modern molecular biology, with wide-ranging applications in basic research, drug discovery, and therapeutic development. The CRISPR/Cas9 system has emerged as a powerful tool for targeted genetic modification. A critical determinant of its success is the effective delivery of the CRISPR/Cas9 components into target cells. Lipid nanoparticles (LNPs) have gained prominence as a versatile and clinically relevant platform for nucleic acid delivery.

**80-O14B** is a cationic lipid-like compound designed for the delivery of CRISPR/Cas9 machinery, facilitating genome editing applications[1]. Cationic lipids are essential components of LNPs, enabling the encapsulation of negatively charged nucleic acids (such as sgRNA and Cas9 mRNA) and promoting their delivery across the cell membrane. This document provides a detailed overview and generalized protocols for utilizing a cationic lipid like **80-O14B** for efficient LNP-mediated genome editing.

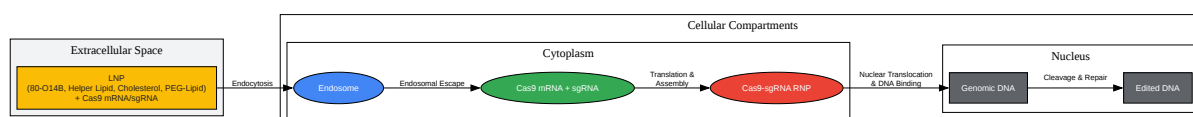
## Principle of LNP-Mediated CRISPR/Cas9 Delivery

Lipid nanoparticles are multi-component lipid assemblies that can encapsulate and protect therapeutic payloads like RNA and deliver them into cells. A typical LNP formulation for CRISPR/Cas9 delivery consists of:

- Cationic/Ionizable Lipid (e.g., **80-O14B**): This positively charged lipid interacts with the negatively charged backbone of nucleic acids, facilitating encapsulation. Its charge is often pH-dependent, being neutral at physiological pH and becoming protonated in the acidic environment of the endosome, which aids in endosomal escape.
- Helper Lipids (e.g., DOPE, DSPC): These lipids provide structural stability to the nanoparticle.
- Cholesterol: Cholesterol modulates membrane fluidity and stability, contributing to the overall integrity of the LNP.
- PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) stabilizes the nanoparticle, prevents aggregation, and reduces immunogenicity.

The LNP-encapsulated CRISPR/Cas9 components are taken up by cells through endocytosis. Inside the cell, the LNP escapes the endosome, releasing its cargo into the cytoplasm. The Cas9 mRNA is then translated into Cas9 protein, which complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP translocates to the nucleus to induce a double-strand break (DSB) at the target genomic locus, which is then repaired by the cell's endogenous repair machinery, leading to the desired edit.

## Diagram: LNP-Mediated CRISPR/Cas9 Delivery Pathway



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Caption: General workflow of LNP-mediated CRISPR/Cas9 delivery and genome editing.

## Experimental Protocols

The following protocols provide a general framework for the formulation of **80-O14B**-containing LNPs for the delivery of Cas9 mRNA and sgRNA, and their application in cell culture.

### Protocol 1: Formulation of 80-O14B LNPs for CRISPR/Cas9 Delivery

This protocol describes the preparation of LNPs using a microfluidic mixing method, which allows for controlled and reproducible nanoparticle formation.

Materials:

- Cationic Lipid (**80-O14B**)
- Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
- Cholesterol
- PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- Cas9 mRNA
- Single guide RNA (sgRNA) targeting the gene of interest
- Ethanol (molecular biology grade)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)

#### Procedure:

- Prepare Lipid Stock Solutions:
  - Dissolve **80-O14B**, DOPE, cholesterol, and PEG-lipid in ethanol to prepare individual stock solutions (e.g., 10-50 mM).
  - Combine the lipid stock solutions in a molar ratio optimized for your application. A common starting ratio is 50:10:38.5:1.5 (Cationic Lipid:DOPE:Cholesterol:PEG-Lipid).
- Prepare Nucleic Acid Solution:
  - Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The optimal ratio of Cas9 mRNA to sgRNA should be empirically determined, often starting at a 1:1 molar ratio.
- LNP Formulation:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
  - Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
  - Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs encapsulating the nucleic acids.
- Purification and Concentration:
  - Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated material. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
  - Concentrate the purified LNPs using a centrifugal filter device if necessary.
- Characterization:

- Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Quantify the encapsulation efficiency of the nucleic acids using a fluorescent dye-based assay (e.g., RiboGreen™ assay).

## Protocol 2: In Vitro Transfection and Genome Editing Analysis

### Materials:

- Target cells (e.g., HEK293T, Jurkat)
- Complete cell culture medium
- **80-O14B** LNPs encapsulating Cas9 mRNA and sgRNA
- Genomic DNA extraction kit
- PCR primers flanking the target genomic region
- Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) service

### Procedure:

- Cell Seeding:
  - Plate the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
  - Dilute the **80-O14B** LNPs to the desired final concentration in pre-warmed, serum-free medium.
  - Remove the culture medium from the cells and replace it with the LNP-containing medium.

- Incubate the cells for 4-6 hours at 37°C.
- Add complete medium (containing serum) to the wells.
- Post-Transfection Incubation:
  - Incubate the cells for 48-72 hours to allow for gene editing to occur.
- Genomic DNA Extraction:
  - Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
- Analysis of Genome Editing Efficiency:
  - PCR Amplification: Amplify the target genomic locus using PCR with high-fidelity polymerase.
  - Mismatch Cleavage Assay:
    - Denature and re-anneal the PCR products to form heteroduplexes.
    - Treat the re-annealed DNA with a mismatch-specific endonuclease (e.g., T7E1).
    - Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA corresponds to the indel frequency.
  - Next-Generation Sequencing (NGS): For more precise quantification and analysis of editing outcomes, sequence the PCR amplicons using NGS.

## Data Presentation

Effective evaluation of an **80-O14B** based LNP delivery system requires systematic characterization of the nanoparticles and quantification of their editing efficiency.

### Table 1: Physicochemical Properties of 80-O14B LNPs

Formulation	Cationic Lipid:Helper:Cholesterol:PEG Molar Ratio	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
LNP-1	50:10:38.5:1.5	85.2 ± 3.1	0.12 ± 0.02	+15.4 ± 1.8	92.5 ± 2.7
LNP-2	40:20:38.5:1.5	92.7 ± 4.5	0.18 ± 0.03	+12.1 ± 2.1	88.1 ± 3.5
LNP-3	60:0:38.5:1.5	78.9 ± 2.8	0.15 ± 0.02	+18.9 ± 1.5	94.3 ± 1.9

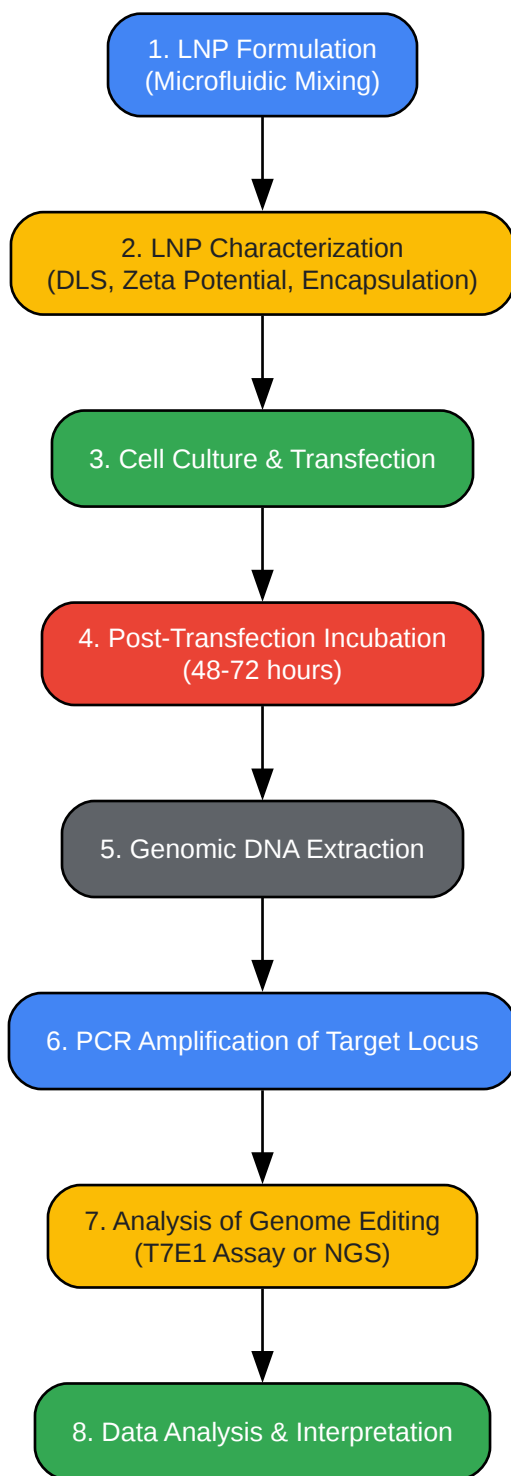
Data are presented as mean ± standard deviation (n=3). This table serves as a template for presenting characterization data.

**Table 2: In Vitro Genome Editing Efficiency of 80-O14B LNPs**

Cell Line	Target Gene	LNP Concentration (nM)	Indel Frequency (%) (T7E1 Assay)	On-Target Editing (%) (NGS)	Off-Target Editing (%) (NGS)
HEK293T	Gene X	50	65 ± 5	62.3	< 0.1
HEK293T	Gene X	100	82 ± 4	79.8	< 0.1
Jurkat	Gene Y	100	45 ± 6	41.5	< 0.2
Jurkat	Gene Y	200	68 ± 7	65.2	< 0.2

Data are presented as mean ± standard deviation (n=3). This table is a template for presenting genome editing efficiency data.

## Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for genome editing using LNPs.

## Conclusion

The cationic lipid **80-O14B** represents a promising component for the formulation of lipid nanoparticles for the delivery of CRISPR/Cas9 genome editing reagents. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to develop and optimize LNP-based delivery systems. Successful implementation of these methods will depend on careful optimization of LNP formulation parameters and transfection conditions for the specific cell type and application. Rigorous characterization of the LNPs and accurate quantification of genome editing efficiency are crucial for achieving reliable and reproducible results.

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## References

- [1. 80-O14B, 1624618-01-4 | BroadPharm \[broadpharm.com\]](#)
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